2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate
Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate is a chemical compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position, a carboxylic acid group at the 3-position, and a hydrate form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O.
Substitution: Active methylene halogen derivatives as alkylating agents.
Major Products Formed
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various cyclopenta[b]pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar cyclopenta[b]pyridine core structure but differ in the presence of a nitrile group instead of a carboxylic acid group.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These analogues are formed through the oxidation of 2,3-cyclopentenopyridine analogues and have a ketone group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern and hydrate form, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2.H2O/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8;/h4H,1-3H2,(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHVRDRUOMPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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